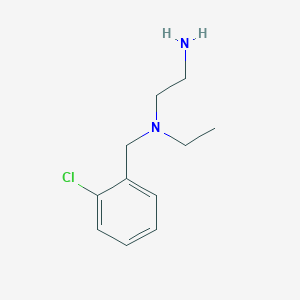

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJGJTKQOVVAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511753 | |

| Record name | N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61694-80-2 | |

| Record name | N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H4ClCH2Cl+NH2CH2CH2NH2→C6H4ClCH2NHCH2CH2NH2+HCl

Industrial Production Methods: In an industrial setting, the synthesis of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine is being investigated for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development. Research has shown that compounds with similar structures can exhibit activity against certain cancer cell lines and may serve as enzyme inhibitors or modulators of cellular processes .

Case Study:

In a study focusing on enzyme inhibition, derivatives of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine were synthesized and evaluated for their ability to inhibit specific enzymes involved in cancer metabolism. Results indicated that modifications to the compound's structure significantly influenced its inhibitory potency, suggesting a pathway for developing more effective anticancer agents .

Organic Synthesis

Building Block in Synthesis:

The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. It can participate in various chemical reactions such as nucleophilic substitutions and cyclizations, facilitating the creation of diverse chemical entities .

Synthetic Routes:

Several synthetic routes have been developed for producing N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine. Common methods include:

- Alkylation Reactions: Using chlorinated benzyl derivatives to introduce the 2-chlorobenzyl group.

- Amine Coupling: Reacting ethylene diamines with chlorinated aromatic compounds under controlled conditions .

Materials Science

Applications in Polymer Chemistry:

The compound has been utilized in the development of functionalized polymers. For instance, it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. These functionalized polymers find applications in coatings, adhesives, and composites .

Case Study:

A recent investigation demonstrated the use of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine in creating aminated chlorinated polyvinyl chloride (CPVC) fibers. These fibers exhibited improved mechanical properties and increased resistance to environmental degradation, showcasing the compound's potential in enhancing material performance .

Analytical Chemistry

Role in Analytical Methods:

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine is also relevant in analytical chemistry as a reagent for method development and validation. Its ability to form stable complexes with metal ions makes it useful in various analytical techniques such as chromatography and spectrometry .

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent; enzyme inhibition studies |

| Organic Synthesis | Building block for complex molecule synthesis; participates in nucleophilic substitutions |

| Materials Science | Enhances properties of polymers; used in functionalized polymer development |

| Analytical Chemistry | Reagent for method development; forms stable complexes with metal ions |

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (): This analogue replaces the chloro group with bromine. The bromine atom’s larger size and lower electronegativity compared to chlorine may lead to differences in reactivity (e.g., slower nucleophilic substitution) and intermolecular interactions (e.g., stronger van der Waals forces). Such variations could affect solubility and melting points .

- N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ab) (): The methoxy group is electron-donating, enhancing the electron density on the aromatic ring. This contrasts with the electron-withdrawing chloro group in the target compound, which may reduce the basicity of the adjacent amine group.

Aromatic vs. Aliphatic Substituents

- The target compound’s chlorobenzyl group lacks such conjugation, resulting in distinct spectroscopic signatures (e.g., upfield shifts in $^1$H NMR for aromatic protons) .

Corrosion Inhibition

- Aliphatic Polyamines (DETA, TETA) (): These compounds, with multiple -NH- groups, exhibit strong corrosion inhibition due to their ability to form chelates with metal surfaces. The target compound’s monodentate chlorobenzyl group may reduce its adsorption efficiency compared to polydentate amines. However, the aromatic ring could enhance inhibition via π-electron interactions with metal surfaces .

- Schiff Base Inhibitors (EDDB, DBDB) (): Schiff bases derived from ethylenediamine show higher inhibition efficiencies due to their planar structures and delocalized electron systems. The target compound, lacking an imine group, may exhibit weaker coordination but better hydrolytic stability in acidic environments .

Coordination Chemistry

- Co(III) Complexes with Schiff Base Ligands (): Schiff bases like (E)-N1-(1-phenylethylidene)ethane-1,2-diamine form stable Co(III) complexes via imine nitrogen and amine coordination. The target compound’s primary and secondary amines could act as bidentate ligands, but steric hindrance from the chlorobenzyl group might limit metal-binding efficiency compared to less bulky analogues .

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro group in the target compound decreases electron density at the amine nitrogen, reducing its nucleophilicity compared to methoxy-substituted derivatives (e.g., 3ab) .

- Steric Hindrance : Bulkier substituents, such as the benzylpyrrolidinyl group in N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine (), impede coordination to metal centers. The chlorobenzyl group in the target compound, while smaller, may still introduce moderate steric effects compared to unsubstituted benzyl analogues .

Data Tables

Table 1: Comparative Physical Properties and Yields

Table 2: Spectroscopic Comparison

Biological Activity

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine is characterized by its ethylene diamine backbone substituted with a 2-chlorobenzyl group. The presence of the chlorine atom may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Key mechanisms include:

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : It has the potential to inhibit enzymes involved in critical metabolic pathways, which can lead to altered cellular responses.

Antimicrobial Activity

Research has indicated that N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In vitro assays showed that it could induce apoptosis in cancer cell lines, such as HeLa and MCF7, with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine was tested against a panel of bacterial pathogens. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.

Study 2: Anticancer Potential

A recent study evaluated the effect of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine on HeLa cells. The compound was found to activate caspase pathways leading to apoptosis. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells when treated with the compound compared to control groups.

Q & A

Q. What are the optimal synthetic routes for preparing N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-chlorobenzyl bromide and N1-ethylethane-1,2-diamine under reflux in anhydrous solvents (e.g., THF or DMF). Key factors include:

- Stoichiometry : Excess diamine (1.5–2 eq) ensures complete substitution .

- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours .

- Purification : Vacuum distillation or column chromatography (using silica gel with chloroform/methanol gradients) is recommended due to moisture sensitivity .

- Side reactions : Competing alkylation at secondary amines can occur; monitoring via TLC or NMR is critical .

Q. How can the purity and structural integrity of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine be validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : and NMR in CDCl or DMSO-d confirm substitution patterns. For example:

- Aromatic protons (2-chlorobenzyl) appear as multiplets at δ 7.2–7.5 ppm .

- Ethylene-diamine backbone protons resonate as triplets (δ 2.6–3.1 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 257.12) with <2 ppm error .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) for this compound?

- Methodological Answer : Discrepancies may arise from:

- Rotational Isomerism : Restricted rotation around the C-N bond in the ethylenediamine backbone can split signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C helps identify dynamic processes .

- Solvent Effects : Polar solvents (DMSO) may stabilize specific conformers, altering chemical shifts. Compare spectra across solvents .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., over-alkylated derivatives) .

Q. What mechanistic insights explain the selectivity of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine in coordination chemistry or biological assays?

- Methodological Answer :

- Coordination Chemistry : The compound’s bidentate ligand capability (via two amine groups) stabilizes metal complexes (e.g., Zn or Al) in octahedral geometries. X-ray crystallography (e.g., SHELX-refined structures) reveals bond angles and donor-acceptor interactions .

- Biological Activity : Chlorobenzyl groups enhance lipophilicity, improving membrane permeability. Comparative assays with analogs (e.g., 3-chloro or 4-chloro derivatives) quantify substituent effects on bioactivity .

Q. How can computational modeling complement experimental data to predict the reactivity or pharmacokinetics of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with enzymes like nitric oxide synthase) to identify key interactions .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. Why might reported bioactivity data for N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine vary across studies?

- Methodological Answer : Variations arise from:

- Purity Differences : Impurities (e.g., residual solvents or diastereomers) skew dose-response curves. Validate purity via HPLC (>98%) .

- Assay Conditions : pH, temperature, and solvent (DMSO vs. water) affect compound stability. Standardize protocols using controls like harmine-based amines .

- Cell Line Variability : Use isogenic cell lines to minimize genetic drift effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.